

Aspinonene: A Comprehensive Spectroscopic and Methodological Guide

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Compound of Interest

Compound Name: *Aspinonene*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Aspinonene**, a polyketide natural product isolated from fungi of the *Aspergillus* genus.^[1] **Aspinonene**, with the molecular formula $C_9H_{16}O_4$, has garnered scientific interest due to its unique branched structure.^[1] This document presents a summary of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and predicted Infrared (IR) spectroscopic data. Detailed experimental protocols for the isolation and analysis of **Aspinonene** are also provided to assist researchers in its structural elucidation, characterization, and potential therapeutic development.

Spectroscopic Data of Aspinonene

The following tables summarize the key spectroscopic data for **Aspinonene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and ^{13}C NMR spectral data are fundamental for the structural verification of **Aspinonene**.^[1] The data presented below is illustrative and based on typical chemical shifts for the functional groups present in the molecule, recorded in $CDCl_3$.^[1]

Table 1: 1H NMR Data of **Aspinonene** (500 MHz, $CDCl_3$)^[1]

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	3.65	dd	11.5, 5.0
3.55	dd	11.5, 6.0	
H-3	5.80	-	-

Table 2: ^{13}C NMR Data of **Aspinonene** (125 MHz, CDCl_3)[1]

Position	Chemical Shift (δ , ppm)
C-1	63.5
C-2	75.0
C-3	130.0
C-4	135.0
C-5	70.0
C-6	20.0
C-7	60.0
C-8	58.0
C-9	15.0

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and elemental composition of **Aspinonene**.^[2] The following table summarizes hypothetical data for the analysis of **Aspinonene** using LC-MS/MS with positive electrospray ionization (ESI+).^[3]

Table 3: Mass Spectrometry Data for **Aspinonene**^[3]

Parameter	Value
Molecular Formula	C ₉ H ₁₆ O ₄
Molecular Weight	188.22 g/mol
Precursor Ion (m/z)	189.1125 [M+H] ⁺
Product Ions (m/z)	171.1020, 153.0914, 125.0961

Infrared (IR) Spectroscopy

Experimental Infrared (IR) spectroscopy data for **Aspinonene** is not readily available in the reviewed literature. However, based on its functional groups (hydroxyl, C=C double bond, and an oxirane ring), the expected characteristic IR absorptions are predicted below.

Table 4: Predicted Infrared (IR) Absorption Data for **Aspinonene**

Functional Group	Bond	Characteristic Absorption (cm ⁻¹)	Intensity
Alcohol	O-H stretch	3500–3200	Strong, Broad
Alkene	=C-H stretch	3100–3000	Medium
C=C stretch	1680–1640	Medium	
Alkane	C-H stretch	3000–2850	Medium
Ether (Oxirane)	C-O stretch	1250	Strong

Experimental Protocols

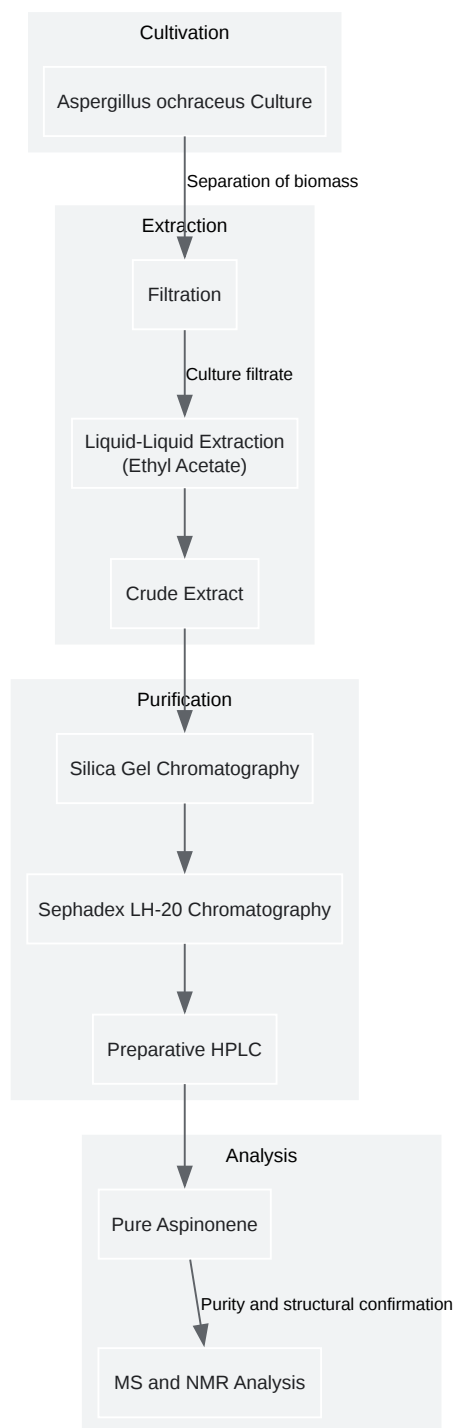
Detailed methodologies for the isolation, purification, and analysis of **Aspinonene** are outlined below.

Isolation and Purification of Aspinonene from *Aspergillus ochraceus*

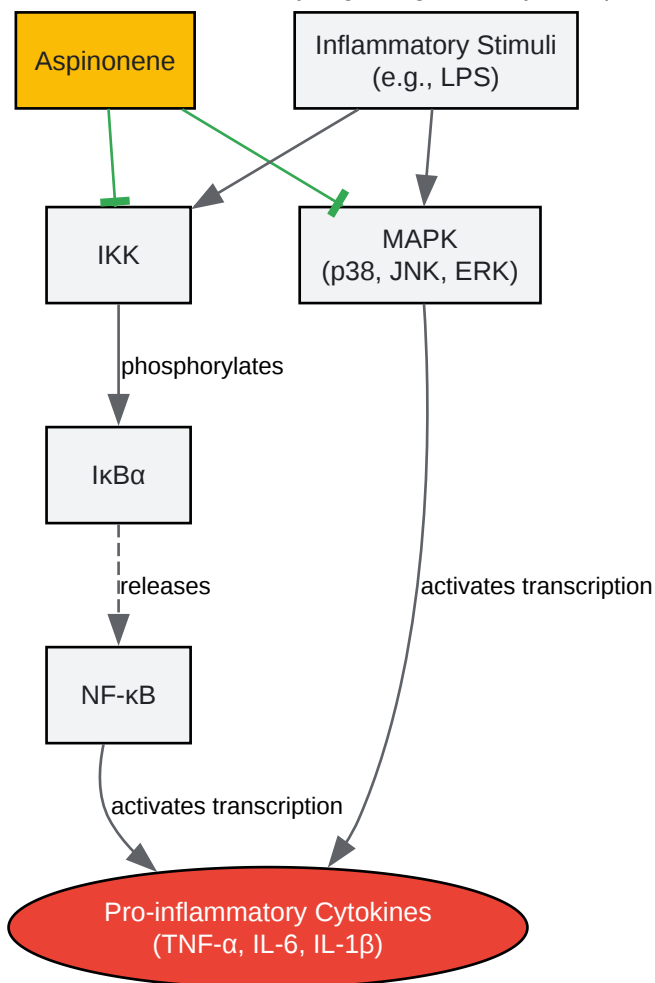
This protocol describes a general method for the extraction and purification of **Aspinonene** from fungal cultures.^[2]

- Fermentation: Cultures of *Aspergillus ochraceus* are maintained on Czapek-Dox agar slants at 28°C for 7 days to induce sporulation.^[2] A spore suspension is then used to inoculate a production culture in a suitable liquid medium.^[2]
- Extraction: The fungal biomass is separated from the culture broth by vacuum filtration. The culture filtrate is then extracted three times with an equal volume of ethyl acetate. The organic layers are pooled for further processing.^[2]
- Chromatographic Purification: The crude extract is subjected to a multi-step purification process involving:
 - Silica Gel Chromatography: The extract is first separated using a silica gel column with a gradient elution system (e.g., hexane-ethyl acetate).
 - Sephadex LH-20 Chromatography: Fractions containing **Aspinonene** are pooled and further purified on a Sephadex LH-20 column using methanol as the eluent.^[2]
 - Preparative HPLC: The final purification is achieved using a preparative HPLC system with a C18 reversed-phase column and a suitable mobile phase gradient, such as acetonitrile in water.^[2]
- Purity Confirmation: The identity and purity of the isolated **Aspinonene** are confirmed using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.^[2]

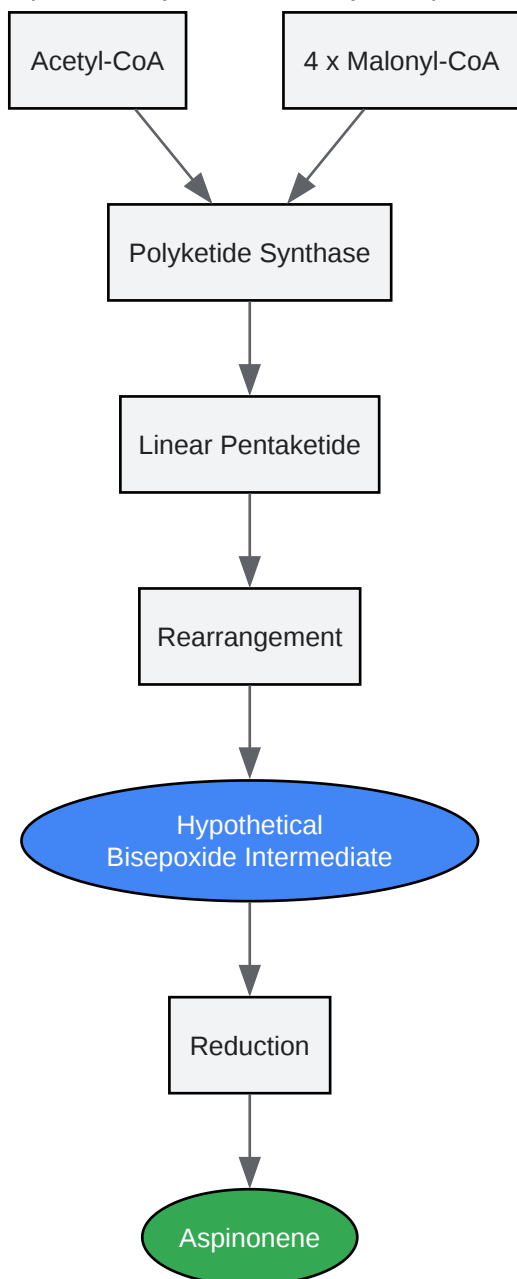
Isolation and Purification Workflow for Aspinonene



Hypothetical Anti-inflammatory Signaling Pathway of Aspinonene



Proposed Biosynthetic Pathway of Aspinonene

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